1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c10-9(11,12)7-4-8(15)14(13-7)5-6-2-1-3-16-6/h4,6,13H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSLPQJTJPCNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 263.21 g/mol. The presence of the trifluoromethyl group and tetrahydrofuran moiety contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the compound .
Case Study: Antibacterial Activity
A study published in MDPI demonstrated that aminopyrazole-based compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed minimum inhibitory concentration (MIC) values as low as 0.125 mg/mL against Methicillin-sensitive Staphylococcus aureus (MSSA) and 8 mg/mL against E. coli . This suggests that this compound may exhibit similar or enhanced antibacterial properties due to its structural characteristics.
Anticancer Activity
The anticancer potential of pyrazole compounds has been extensively studied, with several derivatives showing promising results.
Case Study: Inhibition of Tubulin Polymerization
Research indicated that certain pyrazole derivatives could inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. For instance, a related compound demonstrated IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines . Given the structural similarities, it is plausible that this compound may also possess anticancer properties worth exploring.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is another area of interest.
Case Study: Inhibition of TNF-alpha Release
In vitro studies have shown that certain pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha. One study reported a derivative that inhibited LPS-induced TNF-alpha release in human monocytic cell lines with an IC50 value of 0.283 mM . This highlights a possible therapeutic application for this compound in inflammatory diseases.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Comparisons
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Substituents : Methyl (position 1), CF₃ (position 3), carboxylic acid (-COOH, position 5).
- Key Differences : Replacing the hydroxyl group with a carboxylic acid increases acidity (pKa ~1–2 for -COOH vs. ~10 for -OH) and enhances water solubility. The tetrahydrofuranmethyl group in the target compound introduces steric bulk and ether-based solubility compared to the simpler methyl group here .
3-Phenyl-1H-pyrazol-5-ol
- Substituents : Phenyl (position 3), -OH (position 5).
- Key Differences : The phenyl group increases hydrophobicity, whereas the CF₃ group in the target compound enhances electron-withdrawing effects and metabolic stability. The tetrahydrofuranmethyl substituent may improve solubility in polar aprotic solvents compared to phenyl .
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-ethoxy-4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]-1H-pyrazol-5-ol
- Substituents: Pyridine ring, ethoxy, and complex imino-methyl groups.
- Key Differences: This compound’s extended conjugation and multiple CF₃ groups result in higher molecular weight (508.8 g/mol vs. The target compound’s simpler structure may offer synthetic accessibility .
Physicochemical Properties
*Estimated based on structural analogs.
Stability and Reactivity
- Hydroxyl Group : The -OH at position 5 in the target compound may undergo oxidation or etherification, similar to other pyrazol-5-ol derivatives .
- CF₃ Group: Enhances thermal and metabolic stability compared to non-fluorinated analogs. Electron-withdrawing effects may deactivate the pyrazole ring toward electrophilic substitution .
- Tetrahydrofuranmethyl Group : The ether linkage could hydrolyze under acidic conditions, though tetrahydrofuran derivatives are generally stable in neutral/basic environments .
Preparation Methods
Synthesis of the Pyrazol-5-ol Core with Trifluoromethyl Substitution
A key step in the synthesis is the formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which serves as a precursor to further functionalization. According to patent WO2017084995A1, this is achieved by reacting ethyl 4,4,4-trifluoroacetate (ETFAA) with methylhydrazine in acetic acid under controlled temperature conditions (10 °C to 80 °C), yielding the pyrazol-5-ol with high selectivity (up to 96:4 isomer ratio) and good yield (~86.5%).
| Step | Reagents | Conditions | Yield (%) | Selectivity (Isomer Ratio) |
|---|---|---|---|---|
| 1 | ETFAA + Methylhydrazine | 10 °C (addition), RT 1 h, 80 °C 5 h | 86.5 | 96:4 |
This method ensures high selectivity towards the 3-(trifluoromethyl) isomer, minimizing the formation of the 5-(trifluoromethyl) isomer.
Introduction of the Tetrahydrofuran-2-ylmethyl Group
The N1-substitution with the tetrahydrofuran-2-ylmethyl group is commonly performed via nucleophilic substitution using tetrahydrofurfurylamine or its enantiomeric forms. A representative synthetic route described in a St Andrews University thesis involves:
- Activation of the pyrazol-5-ol intermediate via acyl chloride formation (using oxalyl chloride in DCM with catalytic DMF).
- Subsequent reaction with tetrahydrofurfurylamine in the presence of triethylamine at room temperature for 3 hours to yield the N-substituted product.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Pyrazol-5-ol derivative + Oxalyl chloride + DMF | DCM, RT, short time | Formation of acyl chloride intermediate |
| 2 | Acyl chloride + Tetrahydrofurfurylamine + Triethylamine | RT, 3 h | N1-substitution to yield target compound |
This method allows for incorporation of the tetrahydrofuran-2-ylmethyl substituent with good control and moderate to high yields.
One-Pot and Sequential Synthesis Approaches
Recent advances have demonstrated one-pot, multi-step syntheses of trifluoromethyl-substituted pyrazoles, which could be adapted for the target compound. For example, a sequential one-pot three-step protocol involving Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been reported to synthesize polysubstituted trifluoromethyl pyrazoles with yields up to 72%. Although this method was applied to related pyrazole derivatives, it highlights the potential for streamlined synthesis of complex trifluoromethyl pyrazoles.
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Sonogashira cross-coupling | Pd(OAc)2, XPhos, CsF, DMF, 80 °C, 24 h | 58-72 |
| 2 | Desilylation | Same as above | - |
| 3 | CuAAC (azide-alkyne cycloaddition) | CuI catalyst, 80 °C, 24 h | - |
The choice of ligands and reaction conditions is critical to suppress side reactions and decomposition.
Research Findings and Optimization
- Selectivity Control: The presence of the pyrazol-5-ol intermediate during the reaction of trifluoroacetate esters and hydrazines enhances selectivity for the desired isomer.
- Stability of Intermediates: Trifluoromethylhydrazine intermediates are transient and unstable in solution, requiring rapid cyclization in the presence of strong acids and suitable solvents like dichloromethane to avoid des-CF3 side products.
- Temperature Effects: Elevated temperatures (around 80 °C) optimize yields in coupling reactions, while too high temperatures (100 °C) lead to decomposition.
- Reagent Stoichiometry: Using 3 equivalents of cesium fluoride (CsF) was found necessary to achieve optimal yields in cross-coupling steps.
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Conditions | Yield/Selectivity | Notes |
|---|---|---|---|---|
| Hydrazine + ETFAA in Acetic Acid | Methylhydrazine, ETFAA | 10 °C → RT → 80 °C, 7 h total | 86.5% yield, 96:4 isomer ratio | High selectivity for 3-(CF3) isomer |
| Acyl Chloride Formation + N-alkylation | Oxalyl chloride, tetrahydrofurfurylamine | RT, 3 h | Moderate to high yield | Introduces tetrahydrofuran substituent |
| One-pot Sonogashira + CuAAC | Pd(OAc)2, XPhos, CsF, CuI, benzyl azide | 80 °C, 24 h | Up to 72% yield | Multi-step, efficient for polysubstituted pyrazoles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
